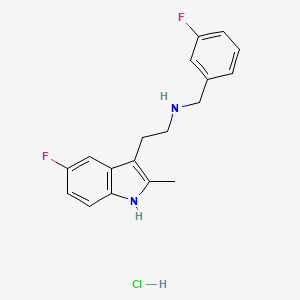
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride typically involves multi-step organic reactions. The starting materials might include 5-fluoro-2-methylindole and 3-fluorobenzylamine. The synthesis could involve:
N-alkylation: Reacting 5-fluoro-2-methylindole with an appropriate alkylating agent to introduce the ethanamine side chain.
N-benzylation: Introducing the 3-fluorobenzyl group through a nucleophilic substitution reaction.
Hydrochloride formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: for better control over reaction parameters.
Catalysts: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for conditions such as cancer, neurological disorders, or infectious diseases.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride would involve its interaction with specific molecular targets. These could include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Ion channels: Affecting the function of ion channels, altering cellular signaling.
類似化合物との比較
Similar Compounds
- 2-(5-fluoro-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride
- 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride
- 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride
Uniqueness
The uniqueness of 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride lies in its specific substitution pattern on the indole ring and the benzyl group. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.
生物活性
Overview
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine hydrochloride is a compound belonging to the indole derivatives class, which are known for their significant biological activities. This compound specifically features a fluorine atom at the 5th position and an ethanamine side chain, contributing to its unique pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C13H14F2N2·HCl
- CAS Number : Not explicitly available but related to 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine (CAS: 1079-45-4) .
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily involving receptor binding and modulation of signaling pathways. The indole structure allows for effective binding to neurotransmitter receptors, which may lead to potential applications in neuropharmacology. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability and efficacy in therapeutic settings .
Anticancer Properties
Recent studies have indicated that indole derivatives exhibit promising anticancer activities. For instance, compounds similar to 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine have shown significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Antiviral and Antimicrobial Activities
Indole derivatives are also being investigated for their antiviral and antimicrobial properties. Preliminary studies have suggested that compounds with similar structures can inhibit viral replication and exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with viral entry into host cells.
Study on Anticancer Activity
In a comparative study, several indole derivatives, including those structurally related to 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(3-fluorobenzyl)ethanamine, were tested against various cancer cell lines. The results indicated that the presence of electron-withdrawing groups (like fluorine) significantly enhanced cytotoxicity. The study highlighted that compounds with a methyl group at the 2nd position of the indole ring showed improved activity due to increased electron density facilitating interactions with cellular targets .
Research on Mechanistic Insights
Another research effort utilized molecular dynamics simulations to explore how these compounds interact with target proteins involved in cancer progression. It was found that specific structural features of the indole ring allow for hydrophobic interactions critical for binding affinity, suggesting avenues for further optimization in drug design .
特性
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.ClH/c1-12-16(17-10-15(20)5-6-18(17)22-12)7-8-21-11-13-3-2-4-14(19)9-13;/h2-6,9-10,21-22H,7-8,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVXXAIRVZFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC(=CC=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














